molecular formula C17H16O B14210867 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde CAS No. 823228-12-2

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde

Cat. No.: B14210867
CAS No.: 823228-12-2
M. Wt: 236.31 g/mol
InChI Key: QSSYUBADMAYZHF-UHFFFAOYSA-N
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Description

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the enediyne family, known for their unique structural features and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of 1,2-diethynylbenzene with an appropriate alkyne under Sonogashira cross-coupling conditions. The reaction is usually catalyzed by palladium complexes in the presence of a copper co-catalyst and an amine base. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 50-80°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enediyne moiety can participate in nucleophilic substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nucleophiles such as halides (I-, Br-, CN-, SCN-) in the presence of a base like pivalic acid, at elevated temperatures (75°C).

Major Products

    Oxidation: 3-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid

    Reduction: 3-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol

    Substitution: Various substituted enediynes depending on the nucleophile used.

Scientific Research Applications

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex enediyne compounds.

    Biology: Studied for its potential as a DNA-cleaving agent due to its enediyne moiety.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde involves the activation of its enediyne moiety, leading to the generation of reactive intermediates that can cleave DNA. This process typically involves:

    Molecular Targets: DNA strands

    Pathways Involved: The enediyne moiety undergoes a Bergman cyclization to form a diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand scission.

Comparison with Similar Compounds

Similar Compounds

    Dynemicin A: Another enediyne compound with potent DNA-cleaving activity.

    Esperamicin: Known for its strong anticancer properties due to its enediyne core.

    Leinamycin: An enediyne antibiotic with a unique mechanism of action involving DNA cleavage.

Uniqueness

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its specific structural features, which allow for selective reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a DNA-cleaving agent make it a valuable compound for research and industrial applications.

Properties

CAS No.

823228-12-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-dec-3-en-1,5-diynylbenzaldehyde

InChI

InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-15H,2-4H2,1H3

InChI Key

QSSYUBADMAYZHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC(=C1)C=O

Origin of Product

United States

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